

TG-100435: A Comparative Guide to Kinase Specificity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor **TG-100435**, focusing on its specificity against a panel of kinases. Due to the limited availability of comprehensive public data on the broad kinase selectivity of **TG-100435**, this guide will focus on its known primary targets and compare its potency with two other well-characterized multi-targeted kinase inhibitors, Dasatinib and Bosutinib. This comparison aims to offer a valuable resource for researchers evaluating **TG-100435** for their specific research needs.

Introduction to TG-100435

TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor.[1][2] It has demonstrated potent inhibitory activity against several members of the Src family kinases and Abl kinase. Understanding the precise kinase selectivity profile of an inhibitor is crucial for predicting its efficacy and potential off-target effects in preclinical and clinical studies.

Comparative Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of **TG-100435**, Dasatinib, and Bosutinib against a selection of key tyrosine kinases. It is important to note that the available data for **TG-100435** is presented as inhibition constants (Ki), while the data for Dasatinib and Bosutinib are a combination of IC50 and Ki values from various sources. Direct comparison should be made with caution due to potential variations in assay conditions.



Kinase Target	TG-100435 (Ki, nM)	Dasatinib (IC50/Ki, nM)	Bosutinib (IC50, nM)
Src Family			
Src	13 - 64[1][2]	<1	1.2
Lyn	13 - 64[1][2]	1	8
Lck	13 - 64[1][2]	1.1	14
Yes	13 - 64[1][2]	0.8	4
Abl			
Abl	13 - 64[1][2]	<1	20
Other Kinases			
EphB4	13 - 64[1][2]	4	43
JAK2	Data not available	11	>1000
FLT3	Data not available	22	>1000

Note: The Ki values for **TG-100435** represent a range for the specified kinases. A comprehensive IC50 profile against a wider kinase panel is not publicly available. Data for Dasatinib and Bosutinib are compiled from various public sources and may have been generated using different assay formats.

Signaling Pathway Inhibition

The diagram below illustrates a simplified signaling pathway involving Src family kinases and Abl kinase, which are primary targets of **TG-100435**, Dasatinib, and Bosutinib. These kinases play crucial roles in cell proliferation, survival, and migration.



Simplified Src/Abl Signaling Pathway Cell Membrane Receptor Tyrosine Kinase (RTK) Cytoplasm **Src Family Kinases** PI3K Abl Kinase STAT Akt Ras **ERK** Nucleus **Gene Transcription** (Proliferation, Survival, Migration)

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Simplified Src/Abl Signaling Pathway



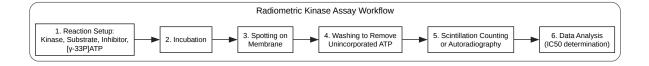
Experimental Protocols

The determination of kinase inhibition profiles is critical for characterizing the specificity of inhibitors like **TG-100435**. Below are detailed methodologies for two common types of kinase assays.

Radiometric Kinase Assay

This traditional method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Workflow:



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Radiometric Kinase Assay Workflow

Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer typically containing a buffer (e.g., Tris-HCl), MgCl2, and DTT.
- Component Addition: In a microcentrifuge tube or a well of a microplate, add the kinase, the specific peptide or protein substrate, and the test inhibitor (e.g., **TG-100435**) at various concentrations.
- Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP and radiolabeled [y-33P]ATP.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

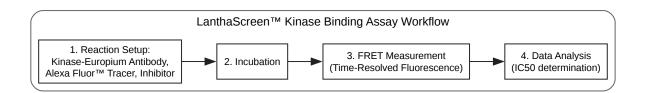


- Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose membrane or filter paper that binds the substrate.
- Washing: Wash the membrane extensively to remove unincorporated [y-33P]ATP.
- Detection: Quantify the incorporated radioactivity using a scintillation counter or by exposing the membrane to a phosphor screen followed by imaging.
- Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase active site.

Workflow:



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LanthaScreen™ Kinase Binding Assay Workflow

Protocol:

Reagent Preparation: Prepare solutions of the kinase tagged with an epitope (e.g., GST), a
europium-labeled anti-epitope antibody, an Alexa Fluor™-labeled kinase tracer (a
fluorescently labeled ATP-competitive inhibitor), and the test inhibitor at various
concentrations.



- Reaction Setup: In a microplate, combine the kinase, the europium-labeled antibody, and the test inhibitor.
- Tracer Addition: Add the Alexa Fluor™-labeled tracer to initiate the binding competition.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™-labeled tracer are in close proximity, which occurs when the tracer is bound to the kinase.
- Data Analysis: The test inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal. The IC50 value is determined by plotting the FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

TG-100435 is a potent inhibitor of Src family kinases and Abl kinase. While a comprehensive selectivity profile across the entire kinome is not publicly available, its known primary targets overlap with those of Dasatinib and Bosutinib. The provided experimental protocols offer standardized methods for researchers to independently assess the kinase selectivity of **TG-100435** and other inhibitors in their own laboratories. A broader understanding of the off-target effects of **TG-100435** will be crucial for its further development and application. Researchers are encouraged to perform comprehensive kinase profiling to fully characterize its specificity and potential therapeutic applications.

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References

• 1. medchemexpress.com [medchemexpress.com]



- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
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